![molecular formula C16H18N4O2 B2375203 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione CAS No. 736977-50-7](/img/structure/B2375203.png)
3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2 . It is a derivative of purine, a heterocyclic compound that is one of the fundamental building blocks of DNA and RNA.
Molecular Structure Analysis
The molecular structure of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione contains a total of 42 bonds. These include 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Scientific Research Applications
- Sirtuins are enzymes involved in cellular processes like aging, DNA repair, and metabolism. Inhibitors of sirtuins have potential applications in treating neurodegenerative diseases (such as Alzheimer’s and Parkinson’s) and various cancers. Researchers have identified new sirtuin inhibitors based on the scaffold of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione, which includes our compound .
- Scientists have studied co-crystals formed by 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with different acids. These co-crystals exhibit unique structural arrangements and properties. For example:
Sirtuin Inhibition for Neurodegenerative Diseases and Cancer
Crystal Engineering and Co-crystal Formation
Safety and Hazards
properties
IUPAC Name |
3-benzyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)8-19-10-17-14-13(19)15(21)18-16(22)20(14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUXAKLXTSKVQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321116 |
Source
|
Record name | 3-benzyl-7-(2-methylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
736977-50-7 |
Source
|
Record name | 3-benzyl-7-(2-methylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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